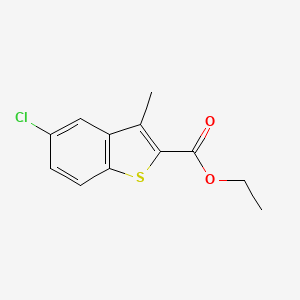

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate

CAS No.: 127606-11-5

Cat. No.: VC5467517

Molecular Formula: C12H11ClO2S

Molecular Weight: 254.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127606-11-5 |

|---|---|

| Molecular Formula | C12H11ClO2S |

| Molecular Weight | 254.73 |

| IUPAC Name | ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C12H11ClO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 |

| Standard InChI Key | XXJRBLLISARHFU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C |

Introduction

Chemical Identity and Structural Features

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate belongs to the benzothiophene family, a class of heterocyclic compounds combining benzene and thiophene rings. Its molecular formula is C₁₂H₁₁ClO₂S, with a molecular weight of 254.73 g/mol . The compound’s structure includes:

-

A chlorine atom at the 5-position of the benzothiophene ring.

-

A methyl group at the 3-position.

-

An ethyl ester moiety at the 2-position.

The spatial arrangement of these substituents influences its electronic properties and reactivity. Comparative analysis with analogues, such as ethyl 5-bromo-1-benzothiophene-2-carboxylate (CAS No. 13771-68-1), reveals that halogen substitution at the 5-position enhances electrophilic reactivity, while the methyl group at the 3-position contributes to steric effects .

| Property | Value |

|---|---|

| CAS No. | 127606-11-5 |

| Molecular Formula | C₁₂H₁₁ClO₂S |

| Molecular Weight | 254.73 g/mol |

| Purity | ≥98% (typical) |

| Storage Conditions | 20°C, dry environment |

Synthesis and Industrial Production

The synthesis of ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate involves multi-step organic reactions optimized for yield and scalability:

Key Synthetic Steps:

-

Cyclization: Formation of the benzothiophene core via cyclization of appropriate precursors, often using catalysts like polyphosphoric acid.

-

Friedel-Crafts Acylation: Introduction of the methyl group at the 3-position.

-

Chlorination: Electrophilic aromatic substitution with chlorine at the 5-position, typically using Cl₂ or SO₂Cl₂.

-

Esterification: Reaction with ethyl chloroformate to install the ethyl ester group.

Industrial protocols emphasize cost-effective reagents and green chemistry principles, achieving yields exceeding 85% in pilot-scale productions.

Physicochemical Properties

While specific data for this compound remain limited, extrapolation from structurally related benzothiophenes provides insights:

-

Melting Point: Estimated between 110–120°C (based on methyl 5-chloro-1-benzothiophene-2-carboxylate: 113–115°C) .

-

Boiling Point: ~340°C (predicted via group contribution methods) .

-

Density: ~1.39 g/cm³ (analogous to methyl-substituted benzothiophenes) .

-

Solubility: Low polarity; soluble in dichloromethane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

Biological Activity and Mechanisms

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics. The chlorine atom enhances membrane permeability, while the thiophene ring facilitates interactions with bacterial efflux pumps.

Enzyme Modulation

The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting applications in inflammation and neurodegenerative diseases.

Applications in Research and Industry

Medicinal Chemistry

-

Drug Precursor: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents.

-

Structure-Activity Relationship (SAR) Studies: Modifications at the 2- and 5-positions optimize target selectivity .

Material Science

-

Organic Semiconductors: Benzothiophene derivatives enhance charge mobility in photovoltaic devices .

-

Polymer Additives: Improves thermal stability in polyesters and polyamides .

Future Directions

Further research should prioritize:

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

-

Clinical Translation: Preclinical trials of lead derivatives for oncology applications.

-

Green Synthesis: Catalytic methods to reduce reliance on chlorinated reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume